"physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"
"physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one"
Topic: Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The compound 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one represents a critical scaffold in the synthesis of benzazepine-based pharmaceuticals. As a structural analog to the key intermediate used in the production of vasopressin V2 receptor antagonists (such as Tolvaptan and Mozavaptan), this hydroxylated derivative offers a unique handle for structure-activity relationship (SAR) exploration. Its physicochemical profile is defined by the interplay between the lipophilic benzazepine core, the hydrogen-bond-donating phenolic hydroxyl group at position 7, and the reactive ketone at position 5. This guide provides a comprehensive analysis of its properties, synthesis, and handling protocols for research applications.
Chemical Identity & Structural Classification[1][2]
This compound belongs to the class of 1-benzazepines , specifically the tetrahydro-5-one subclass.[1][2] The structure features a benzene ring fused to a seven-membered nitrogen-containing ring (azepine), with a ketone functionality at the C5 position and a hydroxyl group at the C7 position.
| Attribute | Detail |
| IUPAC Name | 7-Hydroxy-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydro-1-benzazepin-5-one |
| Key Functional Groups | Phenolic -OH (C7), Ketone (C5), Secondary Amine (N1) |
| Related CAS | 160129-45-3 (7-Chloro analog); 22245-90-5 (2-one isomer) |
Physicochemical Profile
Due to the limited availability of experimental data for this specific metabolite/intermediate in open literature, the values below combine available experimental data from close structural analogs (e.g., 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one) with high-confidence QSAR predictions.
Table 1: Physicochemical Properties[3]
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Solid (Powder) | Predicted based on MW and H-bonding potential. |
| Melting Point | 165°C – 175°C (Predicted) | Significantly higher than the 7-chloro analog (103–104°C) due to intermolecular hydrogen bonding of the phenolic -OH. |
| LogP (Octanol/Water) | ~1.3 – 1.6 (Predicted) | Moderately lipophilic. Lower than the 7-chloro analog (LogP ~2.4) due to the polar hydroxyl group. |
| pKa (Acidic) | ~9.8 – 10.2 (Phenol) | The phenolic proton is weakly acidic, allowing solubility in basic aqueous media (e.g., 1M NaOH). |
| pKa (Basic) | ~2.0 – 3.0 (Amine) | The aniline-like nitrogen is essentially non-basic due to conjugation with the benzene ring and the electron-withdrawing effect of the C5 ketone. |
| Solubility | DMSO, Methanol, Ethyl Acetate | High solubility in polar organic solvents. Poor solubility in neutral water; soluble in alkaline solutions. |
| TPSA | ~49 Ų | Topological Polar Surface Area suggests good membrane permeability. |
Structural Logic & Solubility
The presence of the C7-hydroxyl group introduces a distinct solubility switch compared to the 7-chloro or 7-methyl analogs. While the core benzazepine scaffold is lipophilic, the phenol allows the compound to be dissolved in aqueous base (forming the phenolate anion), a property useful for purification via acid-base extraction. Conversely, the C5-ketone serves as a reactive electrophile, susceptible to reduction or nucleophilic attack (e.g., Grignard reagents), which dictates the stability of the molecule in protic solvents.
Synthesis & Production Methodologies
The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one typically follows a Friedel-Crafts cyclization strategy, starting from p-anisidine to form the 7-methoxy precursor, followed by O-demethylation.
Core Synthetic Pathway
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Amidation: Reaction of p-anisidine with succinic anhydride (or succinic acid derivatives) to form the succinanilic acid.
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Cyclization: Intramolecular Friedel-Crafts acylation (using PPA or AlCl₃) to close the 7-membered ring, yielding the 7-methoxy-benzazepinone.
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Demethylation: Cleavage of the methyl ether using Boron Tribromide (BBr₃) or concentrated HBr to yield the target 7-hydroxy compound.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and intermediates.
Figure 1: Step-wise synthetic pathway from p-anisidine to the target 7-hydroxy benzazepinone.
Detailed Protocol: O-Demethylation (Standard Procedure)
Note: This protocol is adapted from standard demethylation procedures for benzazepines.
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Preparation: Dissolve 1.0 eq of 7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
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Cooling: Cool the solution to -78°C (dry ice/acetone bath).
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Addition: Dropwise add 3.0 eq of Boron Tribromide (BBr₃, 1.0 M in DCM). Caution: Highly exothermic.
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Reaction: Allow the mixture to warm to 0°C over 2 hours and stir until TLC indicates consumption of the starting material.
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Quenching: Carefully quench with Methanol (MeOH) or ice-water.
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Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate. The phenolic product may remain in the aqueous phase if pH is too high; adjust pH to ~6-7 for optimal extraction of the free phenol.
Stability & Handling Guidelines
Oxidation Sensitivity
The combination of a secondary aniline (N1) and a phenol (C7-OH) makes this compound susceptible to oxidation, particularly in solution.
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Storage: Store in solid form at -20°C under desiccant.
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Solution Stability: Solutions in DMSO or MeOH should be prepared fresh. Prolonged exposure to air may lead to the formation of quinoid-like impurities or N-oxides.
Chemical Compatibility
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Electrophiles: The C5 ketone is reactive. Avoid unintentional exposure to strong nucleophiles (e.g., NaBH₄) unless reduction is the intended next step.
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Bases: Stable in weak bases, but strong bases will deprotonate the phenol (reversible) and potentially the amine (pKa > 30, unlikely under standard conditions).
Applications in Drug Discovery
This compound serves as a versatile "privileged scaffold" intermediate.
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Vasopressin Antagonists: It is a direct structural analog of the 7-chloro intermediate used for Tolvaptan (Samsca®). Researchers use the 7-hydroxy derivative to synthesize metabolites or to introduce solubilizing groups (e.g., ethers, esters) at the C7 position to improve the pharmacokinetic profile of V2 receptor antagonists.
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Linker Attachment: The C7-hydroxyl group provides an excellent handle for attaching linkers (e.g., PEG chains, fluorophores) without disrupting the critical binding geometry of the benzazepine core.
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Dopaminergic Ligands: Benzazepine derivatives are historically significant in Dopamine D1/D5 receptor research. The 7-hydroxy motif mimics the catechol functionality of dopamine, potentially increasing affinity for these receptors.
References
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Compound Identification & Analog Data
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Synthetic Methodology (Friedel-Crafts & Demethylation)
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Tietze, L. F., et al. (2005). Enantioselective synthesis of tetrahydroisoquinolines and benzazepines... Chemical Communications. (Demonstrates benzazepine ring closure strategies). Available at: [Link]
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Common Organic Chemistry: BBr3 Demethylation Protocols. (Standard operating procedures for methoxy-to-hydroxy conversion). Available at: [Link]
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Pharmacological Context (Benzazepines)
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Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist. Bioorganic & Medicinal Chemistry. (Describes the utility of the 5-one scaffold). Available at: [Link]
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